Triethylenetetramine

Catalog No.
S577895
CAS No.
112-24-3
M.F
C6H18N4
C6H18N4
(NH2CH2CH2NHCH2)2
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylenetetramine

CAS Number

112-24-3

Product Name

Triethylenetetramine

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine

Molecular Formula

C6H18N4
C6H18N4
(NH2CH2CH2NHCH2)2

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C6H18N4/c7-1-3-9-5-6-10-4-2-8/h9-10H,1-8H2

InChI Key

VILCJCGEZXAXTO-UHFFFAOYSA-N

SMILES

C(CNCCNCCN)N

Solubility

greater than or equal to 100 mg/mL at 68.4 °F (NTP, 1992)
Soluble
SOL IN ALCOHOL, ACID
COMPLETE SOLUBILITY IN WATER
Solubility in water: miscible

Synonyms

Syprine, Trien, Trientine, Trientine Dihydrochloride, Trientine Hydrochloride, Triethylenetetramine

Canonical SMILES

C(CNCCNCCN)N

Chelating Agent

TETA is a well-known chelating agent, meaning it can bind to metal ions and form stable complexes. This property makes it valuable for various research purposes, including:

  • Studying metal-containing biomolecules: TETA can be used to isolate and purify metal-containing biomolecules, such as enzymes and proteins, for further study. Source: National Institutes of Health: )
  • Removing metal contaminants: TETA can be used to remove unwanted metal ions from solutions, which is crucial in many research applications where purity is essential. Source: American Chemical Society:

Synthesis of Metal Complexes

TETA can also be used as a ligand in the synthesis of metal complexes. These complexes can be used for various purposes, such as:

  • Catalysis: TETA-based metal complexes can be used as catalysts for various chemical reactions. Source: Royal Society of Chemistry:
  • Materials science: TETA-based metal complexes can be used to develop new materials with desired properties, such as electrical conductivity or magnetism. Source: American Chemical Society:

Other Research Applications

TETA is also being investigated for other potential research applications, including:

  • Cancer treatment: Studies suggest that TETA may have anti-cancer properties, although further research is needed. Source: National Institutes of Health: )
  • Antibacterial agents: TETA-based compounds are being explored as potential antibacterial agents. Source: National Institutes of Health: )

Triethylenetetramine is an organic compound with the chemical formula C6H18N4\text{C}_6\text{H}_{18}\text{N}_4. It is a high-boiling, oily liquid that appears colorless but may turn yellowish due to oxidation over time. Triethylenetetramine is classified as a polyamine and is structurally related to other ethyleneamines, exhibiting a tetradentate ligand behavior in coordination chemistry. This compound is notable for its strong chelating properties, particularly with divalent metal ions such as copper, iron, and zinc .

TETA is corrosive and can irritate skin, eyes, and respiratory system. It is flammable and should be handled with appropriate precautions [].

Data:

  • LD50 (oral, rat): 1220 mg/kg []
Due to its multiple amine groups. It can react with acids to form hydrochloride salts, which are often used in medical applications. Additionally, triethylenetetramine can undergo acetylation, resulting in metabolites such as N1-acetyltriethylenetetramine and N1,N10-diacetyltriethylenetetramine. These reactions reduce its chelating ability compared to the parent compound .

In coordination chemistry, triethylenetetramine forms stable complexes with metal ions. For example, it reacts with copper at a stoichiometric ratio of 1:1, demonstrating its potential use in metal ion extraction and removal processes .

Triethylenetetramine exhibits significant biological activity primarily through its role as a chelator. It is utilized in the treatment of Wilson's disease, a genetic disorder that leads to copper accumulation in the body. By binding excess copper ions, triethylenetetramine helps prevent copper-induced toxicity and related complications .

Moreover, studies indicate that triethylenetetramine may have anticancer properties by stabilizing G-quadruplex structures in DNA, which could inhibit telomerase activity and affect tumor growth .

Triethylenetetramine can be synthesized through several methods:

  • Heating Ethylenediamine or Ethanolamine: This method involves heating these compounds with ammonia over an oxide catalyst. The process yields various ethyleneamines, which are then separated through distillation .
  • Reaction with 1,2-Dichloroethane: Another synthesis route involves reacting aqueous ammonia with 1,2-dichloroethane to produce triethylenetetramine along with other ethyleneamines .
  • Fractional Distillation: After synthesis, the mixture can be purified using fractional distillation to isolate triethylenetetramine from other by-products .

Triethylenetetramine has diverse applications across various fields:

  • Medical Use: It is primarily used as a treatment for Wilson's disease due to its ability to chelate copper ions .
  • Curing Agent: In industrial applications, triethylenetetramine serves as a curing agent for epoxy resins and other polymers .
  • Analytical Chemistry: It is utilized in analytical procedures for determining nickel and copper concentrations .
  • Metal Extraction: The compound is also employed in processes involving metal ion extraction from ores and wastewater treatment .

Triethylenetetramine shares structural similarities with several other compounds within the polyamine class. Below are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
EthylenediamineC2H8N2\text{C}_2\text{H}_8\text{N}_2A simple diamine used in various industrial applications.
DiethylenetriamineC4H13N3\text{C}_4\text{H}_{13}\text{N}_3Similar reactivity; used as a curing agent like triethylenetetramine.
TetraethylenepentamineC8H22N4\text{C}_8\text{H}_{22}\text{N}_4A larger polyamine with more amine groups; used in similar applications.
SpermidineC7H18N4\text{C}_7\text{H}_{18}\text{N}_4A naturally occurring polyamine involved in cellular functions.

Uniqueness of Triethylenetetramine:
Triethylenetetramine is unique among these compounds due to its specific application as a therapeutic agent for Wilson's disease and its distinct ability to form stable complexes with divalent metal ions. Its higher number of active hydrogen atoms compared to other polyamines enhances its reactivity and utility in cross-linking applications.

Physical Description

Triethylenetetramine appears as a yellowish liquid. Less dense than water. Combustible, though may be difficult to ignite. Corrosive to metals and tissue. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used in detergents and in the synthesis of dyes, pharmaceuticals and other chemicals.
Liquid
Viscous, colourless to yellow liquid with an ammonia-like odor; [CHEMINFO]
COLOURLESS-TO-YELLOW HYGROSCOPIC VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
A yellowish liquid with a strong ammonia odor.

Color/Form

MODERATELY VISCOUS, YELLOWISH LIQUID

XLogP3

-2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

146.153146591 g/mol

Monoisotopic Mass

146.153146591 g/mol

Boiling Point

511 to 513 °F at 760 mmHg (NTP, 1992)
266-267
266-267 °C @ 760 MM HG
277 °C
511-513 °F

Flash Point

275 °F (NTP, 1992)
290 °F
135 °C c.c.
275 °F

Heavy Atom Count

10

Vapor Density

5.04 (AIR= 1)
Relative vapor density (air = 1): 5.04

Density

0.982 at 68 °F (USCG, 1999) - Less dense than water; will float
0.9818 @ 20 °C/20 °C
0.98 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
0.982

LogP

-1.4/-1.66

Melting Point

54 °F (NTP, 1992)
12 °C
-35 °C
54 °F

UNII

SJ76Y07H5F

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Triethylenetetramine is a copper chelator indicated for the treatment of adult patients with stable Wilson’s disease who are de-coppered and tolerant to [penicillamine].
Cuprior is indicated for the treatment of Wilson's disease in adults, adolescents and children � 5 years intolerant to D-penicillamine therapy. ,

Livertox Summary

Trientine is an oral copper chelating agent used to treat Wilson disease. Trientine has not been associated with worsening of serum enzyme elevations during therapy or with cases of clinically apparent liver injury with jaundice.

Drug Classes

Chelating Agents

Therapeutic Uses

Antidotes; Chelating Agents; Indicators and Reagents
MEDICATION (VET): EXPTL USE: BASAL URINE COPPER EXCRETION BY RATS WAS INCR FROM 65.1 TO 357.1 OR 305.9 NMOL/24 HR BY TRIETHYLENETETRAMINE DIHYDROCHLORIDE (100 MG ORALLY).
MEDICATION (VET): EXPTL USE COPPER MOBILIZING EFFECT OF 16 SUBSTANCES WAS STUDIED IN RATS. TRIETHYLENETETRAMINE SHOWED MOST EFFICACY.
MEDICATION (VET): EXPTL USE 0.75 MMOL/KG WAS ADMIN IP TO RATS PRIOR TO ADMIN OF (63)NICL2. TRIETHYLENETETRAMINE (TETA) REDUCED PLASMA (63)NI CONCN & INCR URINE EXCRETION DURING 6 HR AFTER INJECTION OF (63)NICL2, COMPARED TO CONTROLS THAT RECEIVED ONLY (63)NICKEL CHLORIDE.
For more Therapeutic Uses (Complete) data for TRIETHYLENETETRAMINE (12 total), please visit the HSDB record page.

Pharmacology

TETA is a selective copper (II) chelator. tightly binds and facilitates systemic elimination of Cu(II) into the urine whilst neutralizing its catalytic activity, but does not cause systemic copper deficiency even after prolonged use. It may also act as an antioxidant as it suppresses the copper-mediated oxidative stress. TETA not only increases urinary Cu excretion, but also decreases intestinal copper absorption by 80%.

MeSH Pharmacological Classification

Chelating Agents

ATC Code

A16AX
A - Alimentary tract and metabolism
A16 - Other alimentary tract and metabolism products
A16A - Other alimentary tract and metabolism products
A16AX - Various alimentary tract and metabolism products
A16AX12 - Trientine

Mechanism of Action

Wilson's disease is an autosomal recessive genetic disorder that leads to copper accumulation in the tissues. It is characterized by an array of neurologic or psychiatric symptoms as well as liver disease. One of the treatments for Wilson's disease is the use of copper-chelating agents, such as triethylenetetramine (TETA). TETA forms a stable complex with copper(II), which is then is readily eliminated through urinary excretion. TETA also chelates copper in the intestinal tract, reducing intestinal copper absorption by 80%. TETA and its metabolite, N1-acetyltriethylenetetramine (MAT), are also capable of binding divalent iron, divalent zinc, magnesium, and manganese.

Vapor Pressure

less than 0.01 mmHg at 68 °F (NTP, 1992)
0.000412 [mmHg]
LESS THAN 0.01 MM HG, 20 °C
Vapor pressure, Pa at 20 °C: 1.3
<0.01 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

112-24-3

Absorption Distribution and Excretion

TETA is poorly absorbed from the gastrointestinal tract with an oral bioavailability ranging from 6% to 18%. TETA has the potential to chelate non-copper cations in mineral supplements and other oral drugs, resulting in altered drug absorption; thus, TETA should be administered at least one hour apart from these medications. The median Tmax ranges from 1.25 to 2 hours. Mean Cmax (± SD) of triethylenetetramine (TETA) was 2030 ± 981 ng/mL following oral administration of 900 mg TETA and 3430 ± 1480 ng/mL following administration of 1500 mg TETA. The systemic exposure (AUC) of TETA increased in a dose-proportional manner over the range of 900 mg to 1500 mg TETA. The mean AUCinf (± SD) was 9750 ± 4910 ngxh/mL at 900 mg and 17200 ± 9470 ngxh/mL at 1500 mg.
TETA and its metabolites, MAT and DAT, are mainly excreted in the urine. Approximately less than 1% of the administered dose is renally excreted as unchanged drug within the first six hours of dosing. About 8% of the dose is excreted as two major metabolites of TETA, MAT and DAT. Urinary excretion of metabolites occurs later than the excretion of the unchanged parent drug: it continues for 26 hours or longer.
TETA is widely distributed in tissues, with relatively high concentrations measured in liver, heart, and kidney. It is prone to accumulation in certain tissues. In healthy adult volunteers receiving oral capsules of TETA, the apparent volume of distribution of steady state was 645 L.
In healthy adult volunteers receiving oral capsules of TETA, the oral total clearance was 69.5 L/h.

Metabolism Metabolites

The majority of absorbed TETA is extensively metabolized into acetyl-metabolites. TETA undergoes acetylation mediated by diamine acetyltransferase, also known as spermidine/spermine N1-acetyltranferase, to form two major active metabolites, N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT). The chelating activity of MAT is significantly lower than that of TETA.

Wikipedia

Triethylenetetramine
Ketazolam

Biological Half Life

The mean terminal half-life (t1/2) ranged from 13.8 to 16.5 hours.

Use Classification

Human drugs -> Other alimentary tract and metabolism products -> Human pharmacotherapeutic group -> EMA Drug Category
Hazard Classes and Categories -> Corrosives

Methods of Manufacturing

REACTION OF ETHYLENE DICHLORIDE AND AMMONIA UNDER CONTROLLED CONDITIONS

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Transportation Equipment Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Adhesive Manufacturing
Paint and Coating Manufacturing
Construction
All Other Basic Organic Chemical Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-: ACTIVE

Storage Conditions

IN GENERAL, MATERIALS...TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN COOL...VENTILATED PLACE, OUT OF...SUN, AWAY FROM...FIRE HAZARD...BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED...

Stability Shelf Life

VOLATILE

Dates

Modify: 2023-08-15

Novel magnetic lignosulfonate-supported Pd complex as an efficient nanocatalyst for N-arylation of 4-methylbenzenesulfonamide

Yasin Orooji, Khatereh Pakzad, Mahmoud Nasrollahzadeh, Mahmood Tajbakhsh
PMID: 33798580   DOI: 10.1016/j.ijbiomac.2021.03.165

Abstract

This study presents a novel, economical, and environmentally technique for synthesizing magnetic palladium complex conjugated to activated calcium lignosulfonate with triethylenetetramine (Fe
O
@lignosulfonate@triethylenetetramine@Pd complex (FLT-Pd complex)) as a practical and air-stable catalyst. FLT-Pd complex is used as a catalyst for the fabrication of 4-methyl-N-phenyl-benzenesulfonamide derivatives via N-arylation of 4-methylbenzenesulfonamide in good yields. Furthermore, because of the complex magnetic reparability and high stability, it could be removed easily from the reaction media using a magnet and reused 5 cycles without a remarkable loss of catalytic prowess.


Effects of Superoxide Dismutase Inhibitors and Glucose on Cell Death and Generation of Reactive Oxygen Species in Pea Leaves

Vitaly D Samuilov, Dmitry B Kiselevsky, Elena V Dzyubinskaya, Olga Yu Frolova
PMID: 34284711   DOI: 10.1134/S0006297921070087

Abstract

The effects of superoxide dismutase (SOD) inhibitors, diethyldithiocarbamate (DDC), triethylenetetramine (trien), and their combination with glucose on cells of the epidermis from pea leaves of different age (rapidly growing young leaves and slowly growing old leaves) was investigated. DDC and trien caused death of the guard cells as determined by destruction of their nuclei. Glucose did not affect destruction of the nuclei induced by SOD inhibitors in the cells from old leaves, but intensified it in the cells from young leaves. 2-Deoxyglucose, an inhibitor of glycolysis, and propyl gallate, SOD-mimic and antioxidant, suppressed destruction of the nuclei that was caused by SOD inhibitors and glucose in cells of the epidermis from the young, but not from the old leaves. Glucose and trien stimulated, and propyl gallate reduced generation of reactive oxygen species (ROS) in the pea epidermis as determined by the fluorescence of 2',7'-dichlorofluorescein (DCF). Carbonyl cyanide m-chlorophenylhydrazone (CCCP), a protonophoric uncoupler of oxidative and photosynthetic phosphorylation, suppressed the DCF fluorescence in the guard cells. Treatment of the cells with CCCP followed by its removal with washing increased destruction of the nuclei caused by SOD inhibitors and glucose. In young leaves, CCCP was less effective than in old ones. The findings demonstrate the effects of SOD inhibitors and glucose on the cell death and generation of ROS and could indicate glycolysis-dependent ROS production.


[Retrospective cross-sectional study based on nationwide data of drug prescriptions and contractional data of outpatient offices regarding Morbus Wilson's disease]

Simone-Svea Janka, Jörg Bätzing, Gunter Laux, Jakob Holstiege, Steffen Wahler, Uta Merle, Arianeb Mehrabi, Isabelle Mohr, Karl Heinz Weiss, Markus Mieth
PMID: 33197948   DOI: 10.1055/a-1246-3190

Abstract

In this article, the prevalence of the Morbus Wilson disease in Germany is determined. This is based on nationwide data of drug prescriptions and contractional data of outpatient offices. The prevalence is set in ratio to the found prevalence of prescriptions in Germany.
The descriptive evaluation is based on the database of the Central Research Institute of Ambulatory Health Care (Zi) in Germany. Additionally, data of the Federal Office of Statistics regarding inpatient treatment are available.
It can be seen that there is a notable difference between the prevalence of patients undergoing therapy and the patients with verified diagnoses. In total, prevalence is increasing. The incidence on hand and the given dynamic of the patient population could indicate that, possibly, there is an increased rate of misdiagnosis in the first year of diagnosis. According to data, the hepatic form is the more often diagnosed form. The human genetic diagnostic increases, on average, are most distinct.
Wilson Disease, Prevalence, Incidence, Trientine, Trientintetrahydrochlorid, D-Penicillamin, Zinc acetat, Zinc.


N,N'-1,10-Bis(Naringin) Triethylenetetraamine, Synthesis and as a Cu(II) Chelator for Alzheimer's Disease Therapy

Li-Xia Guo, Bin Sun
PMID: 33162492   DOI: 10.1248/bpb.b20-00574

Abstract

The bis-Schiff base of N,N'-1,10-bis(naringin) triethylenetetraamine (1) was prepared, as a copper(II) ion chelator, compound 1 was used for Alzheimer's disease therapy in vitro. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay of compound 1 showed that this Schiff base could promote PC12 cells proliferation, and also, compound 1 could inhibit Cu
-amyloid-β (Aβ)
mediated cytotoxicity on PC12 cells. The thioflavine T (ThT) assay showed that 1 can effectively attenuate Cu
-induced Aβ
aggregation. In addition, compound 1 is determined to be potent antioxidants on the basis of in vitro antioxidant assay, it can effectively decease the level of reactive oxygen species (ROS) in Cu
-Aβ
-treated PC12 cells and elevate the superoxide dismutase (SOD) activity in Cu
-Aβ
-treated PC12 cells. The results show that N,N'-1,10-bis(naringin) triethylenetetraamine is a potential agent for therapy of Alzheimer's disease.


Excellent selectivity and high capacity of As (V) removal by a novel lignin-based adsorbent doped with N element and modified with Ca

Xiaofeng Shi, Junmao Hong, Junhua Li, Shifang Kong, Gang Song, Nithesh Naik, Zhanhu Guo
PMID: 33418048   DOI: 10.1016/j.ijbiomac.2021.01.007

Abstract

As one of the most significant natural polymer with the highest annual yield, lignin has been applied in the treatment of wastewater to remove heavy metal ions. However, there are still some shortages, such as low reactivity, difficulties in adsorbing oxyanions and low selectivity on specific oxyanions. To improve its adsorption properties, a novel lignin-based adsorbent was prepared in this study, doped with nitrogen by Mannich reaction, using triethylenetetramine (TETA) as N source, and further modified with Ca
. The adsorption of Ca, N-co-doped lignin (Ca@N-Lig) for As (V), Cr (VI) and P (V) was studied. The Ca@N-Lig shows high capacity, excellent selectivity and prominent regeneration ability for As (V) adsorption. The adsorption of Ca@N-Lig for As (V) followed the Langmuir isotherm model and the pseudo-second-order kinetics model, yielding a maximum adsorption capacity of 681.59 mg·g
and a fast adsorption equilibrium within 30 min. Ca@N-Lig has an excellent regeneration ability on the adsorption of As (V) with a decrease of about 15.60% after 5 adsorption/desorption cycles. This study offers an efficient way to remove As (V) from polluted water.


Removal of wastewater phenolic compounds with triethylenetetramine functionalized polystyrene resin

Qiaoqiao Teng, Shufeng Ma, Mengyi Ni, Jiang Liu, Jinlei Yang, Dianhong Zhang, Qi Meng
PMID: 32960790   DOI: 10.2166/wst.2020.345

Abstract

A polyamine functionalized polystyrene resin (PSATA) was prepared via condensation reaction of acetylated polystyrene resin with triethylenetetramine, which, upon NaBH
reduction, produced PSATAR. In comparison with the PSATA, the PSATAR with more flexible amine groups shows improved structural properties, and the equilibrium adsorption capacities of phenol, 2-nitrophenol (ONP) and 2,4-dinitrophenol (DNP) in wastewater were up to 1.073, 1.832 and 1.901 mmol/g, respectively. Their adsorption isotherms fit well with the Freundlich model, indicating a multilayer, heterogeneous adsorption nature. Kinetic studies indicated that the adsorption of phenolic compounds conforms to the pseudo-second-order kinetics with the adsorption rate controlled by film diffusion for ONP and DNP, and intra-particle diffusion in the later stage for phenol.


TETA-anchored graphene oxide enhanced polyamide thin film nanofiltration membrane for water purification; performance and antifouling properties

Neda Izadmehr, Yaghoub Mansourpanah, Mathias Ulbricht, Ahmad Rahimpour, Mohammad Reza Omidkhah
PMID: 32882520   DOI: 10.1016/j.jenvman.2020.111299

Abstract

This work investigates the performance and structure of polyamide thin film nanocomposite (PA-TFN) membrane incorporated with triethylenetetramine-modified graphene oxide (GO-TETA). The embedment of GO-TETA nanosheets within the structure of PA-TFN membrane was evaluated at different concentrations (0.005, 0.01, 0.03 wt%; in aqueous piperazine (PIP)) through interfacial polymerization (IP). The physicochemical properties of the prepared membrane were investigated by SEM, AFM, water contact angle, and zeta potential as well as ATR-IR spectroscopy. The presence of longer chains of amino groups (in comparison with the directly linked amino ones) among the stacked GO nanosheets was assumed to increase interlayer spacing, resulting in remarkable changes in water permeance and separation behavior of modified polyamide (PA) membrane. It is seen that GO-TETA nanosheets were uniformly distributed in the matrix of PA layer. With increasing the concentration of GO-TETA, the flux of TFN membranes under 6 bar was increased from 49.8 l/m
h (no additive) to 73.2 l/m
h (TFN comprising 0.03 wt% GO-TETA. In addition, more loading GO-TETA resulted in a significant decrease in the average thickness of the polyamide layer from ~380 to ~150 nm. Furthermore, addition of GO-TETA improved the hydrophilicity of nanocomposite membranes, resulting in superb water flux recovery (antifouling indicator) as high as 95% after filtration of bovine serum albumin solution. Also, the retention capability of the TFN membranes towards some textile dyes increased as high as 99.6%.


Application of Functionalized DVB-

Monika Wawrzkiewicz, Beata Podkościelna, Przemysław Podkościelny
PMID: 33187111   DOI: 10.3390/molecules25225247

Abstract

Intensive development of many industries, including textile, paper, plastic or food, generate huge amounts of wastewaters containing not only toxic dyes but also harmful auxiliaries such as salts, acid, bases, surfactants, oxidants, heavy metal ions. The search for effective pollutant adsorbents is a huge challenge for scientists. Synthesis of divinylbenzene copolymer with glycidyl methacrylate functionalized with triethylenetetramine (DVB-
-GMA-TETA) resin was performed and the obtained microspheres were evaluated as a potential adsorbent for acid dye removal from dyeing effluents. The sorption capacities were equal to 142.4 mg/g for C.I. Acid Green 16 (AG16), 172 mg/g for C.I. Acid Violet 1 (AV1) and 216.3 mg/g for C.I. Acid Red 18 (AR18). Non-linear fitting of the Freundlich isotherm to experimental data was confirmed rather than the Langmuir, Temkin and Dubinin-Radushkevich. The kinetic studies revealed that intraparticle diffusion is the rate-limiting step during dye adsorption. Auxiliaries such as Na
SO
(5-25 g/L), CH
COOH (0.25-1.5 g/L) and anionic surfactant (0.1-0.5 g/L) present in the dyeing baths enhance the dye adsorption by the resin in most cases. Regeneration of DVB-
-GMA-TETA is possible using 1 M NaCl-50%
CH
OH.


Optimized Trientine-dihydrochloride Therapy in Pediatric Patients With Wilson Disease: Is Weight-based Dosing Justified?

Toni Mayr, Peter Ferenci, Markus Weiler, Alexander Fichtner, Arianeb Mehrabi, Georg Friedrich Hoffmann, Isabelle Mohr, Jan Pfeiffenberger, Karl Heinz Weiss, Ulrike Teufel-Schäfer
PMID: 32804908   DOI: 10.1097/MPG.0000000000002902

Abstract

The aim of the study was to investigate the efficacy and safety of trientine-dihydrochloride (TD) in pediatric patients with Wilson disease (WD) and the effect of different weight-based dosages on their clinical and biochemical outcome.
We retrospectively reviewed the clinical data of 31 children with WD receiving TD therapy ages under 18 years at the time of diagnosis. Outcome measures included parameters of copper metabolism and liver function tests. To examine the impact of different weight-based dosages, 2 dosage subgroups were analyzed. Group 1 received less than 20 mg/kg TD per day, group 2 more than 20 mg · kg-1 · day-1.
Median follow-up was 60 (5-60) months in the total study group. During TD therapy, nonceruloplasmin-bound copper was reduced from mean 1.53 (0.01-6.95) at baseline to 0.62 (0.01-4.57) μmol/l. 24h-urinary copper excretion diminished to 1.85 (0.8-9.6) μmol/day approximating the therapeutic goal of 1.6 μmol/day. Seven of 31 patients (22.6%) required discontinuation of TD treatment, in 4 cases it was because of adverse events (ulcerative colitis, gingival and breast hypertrophy, hirsutism, elevation of transaminases).Investigations about weight-based dosage showed no significant difference of any laboratory parameter between the 2 cohorts. But in terms of clinical safety, adverse effects because of TD were only found in 6.7% of children in group 1 (<20 mg · kg-1 · day-1, median follow-up 60 [9-60] months), whereas in group 2 (>20 mg · kg-1 · day-1, median follow-up 60 [14-60] months), it was 63.6%.
TD proves to be an efficacious alternative chelating agent for children with WD. Weight-based dosages above the recommended 20 mg · kg-1 · day-1 may increase the rate of adverse effects in pediatric patients.


Adsorption and Release of Sulfamethizole from Mesoporous Silica Nanoparticles Functionalised with Triethylenetetramine

Cristina Carucci, Nicola Scalas, Andrea Porcheddu, Marco Piludu, Maura Monduzzi, Andrea Salis
PMID: 34299286   DOI: 10.3390/ijms22147665

Abstract

Mesoporous silica nanoparticles (MSN) were synthesised and functionalised with triethylenetetramine (MSN-TETA). The samples were fully characterised (transmission electron microscopy, small angle X-ray scattering, Fourier transform infrared spectroscopy, thermogravimetric analysis, zeta potential and nitrogen adsorption/desorption isotherms) and used as carriers for the adsorption of the antimicrobial drug sulphamethizole (SMZ). SMZ loading, quantified by UV-Vis spectroscopy, was higher on MSN-TETA (345.8 mg g
) compared with bare MSN (215.4 mg g
) even in the presence of a lower surface area (671 vs. 942 m
g
). The kinetics of SMZ adsorption on MSN and MSN-TETA followed a pseudo-second-order model. The adsorption isotherm is described better by a Langmuir model rather than a Temkin or Freundlich model. Release kinetics showed a burst release of SMZ from bare MSN samples (k
= 136 h
) in contrast to a slower release found with MSN-TETA (k
= 3.04 h
), suggesting attractive intermolecular interactions slow down SMZ release from MSN-TETA. In summary, the MSN surface area did not influence SMZ adsorption and release. On the contrary, the design of an effective drug delivery system must consider the intermolecular interactions between the adsorbent and the adsorbate.


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